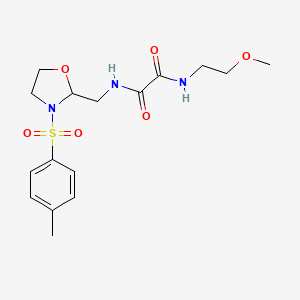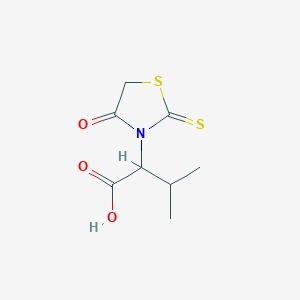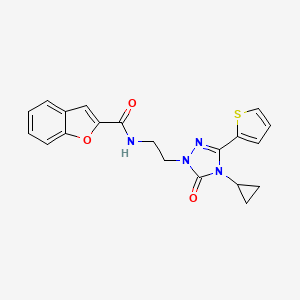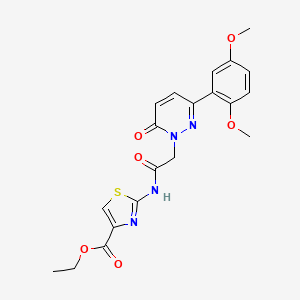![molecular formula C12H13ClN2O B2923025 2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile CAS No. 1536198-21-6](/img/structure/B2923025.png)
2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1536198-21-6 . It has a molecular weight of 236.7 . The IUPAC name for this compound is 2-chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile . The InChI code for this compound is 1S/C12H13ClN2O/c1-11(2)8-5-7(6-14)10(13)15-9(8)12(3,4)16-11/h5H,1-4H3 .
Molecular Structure Analysis
The molecular formula of this compound is C12H13ClN2O . The structure includes a furo[3,4-b]pyridine ring which is substituted with a chlorine atom and a carbonitrile group . The compound also contains two tetramethyl groups .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 342.4±42.0 °C . The predicted density is 1.24±0.1 g/cm3 . The predicted pKa is -2.18±0.60 . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Pyridine Derivatives : The compound is used in the synthesis of various pyridine derivatives, which are crucial in the development of new chemical entities with potential biological activities. For instance, pyridine derivatives obtained from 2-chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile show unique structural features and properties (Tranfić et al., 2011), (Jukić et al., 2010).
Optical and Spectroscopic Analysis : These derivatives have been extensively studied for their optical and spectroscopic properties. They exhibit unique UV/VIS absorption spectra, which are crucial for various applications in materials science and chemical analysis (Cetina et al., 2010).
Applications in Material Science
Structural and Optical Characteristics : The derivatives of this compound have been analyzed for their structural and optical characteristics, which are vital for their application in material science, particularly in the development of new materials with specific optical properties (Zedan et al., 2020).
Crystal Structure Determination : The crystal structure determination of these compounds contributes to a better understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals and material sciences (Moustafa & Girgis, 2007).
Other Notable Uses
Molecular Docking and Screening : Some derivatives have been subjected to molecular docking and screening, indicating their potential use in pharmaceutical research and drug development (Flefel et al., 2018).
Synthesis of Tetraheterocyclic Compounds : The compound plays a role in the synthesis of novel tetraheterocyclic compounds, which can have a wide range of applications in medicinal chemistry and drug design (Metwally et al., 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-chloro-5,5,7,7-tetramethylfuro[3,4-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-11(2)8-5-7(6-14)10(13)15-9(8)12(3,4)16-11/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBPFHUCBBYMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)N=C(C(=C2)C#N)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2922943.png)
![Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2922946.png)





![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)


